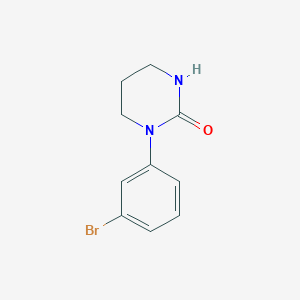
N-ethyl-4-methyl-1,3-thiazol-2-amine
説明
“N-ethyl-4-methyl-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 15208-47-6 . It has a molecular weight of 142.22 and is used as a starting reagent for the synthesis of many pharmaceutical and agriculturally related compounds .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
“N-ethyl-4-methyl-1,3-thiazol-2-amine” is a powder with a melting point of 53-55°C . It is stored at room temperature .科学的研究の応用
Antioxidant Activity
Thiazole derivatives, including “N-ethyl-4-methyl-1,3-thiazol-2-amine”, have been found to exhibit antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.
Analgesic Properties
Compounds related to the thiazole ring, such as “N-ethyl-4-methyl-1,3-thiazol-2-amine”, have been reported to act as analgesics . This means they could potentially be used to relieve pain.
Anti-inflammatory Activity
Thiazole derivatives have also been found to possess anti-inflammatory properties . They could potentially be used in the treatment of conditions characterized by inflammation.
Antimicrobial and Antifungal Applications
“N-ethyl-4-methyl-1,3-thiazol-2-amine” and similar compounds have demonstrated antimicrobial and antifungal activities . This suggests potential use in combating various microbial and fungal infections.
Antiviral Properties
Thiazole derivatives have been found to exhibit antiviral properties . They could potentially be used in the treatment of various viral infections.
Diuretic Activity
Compounds related to the thiazole ring have been reported to act as diuretics . This means they could potentially be used to increase the amount of water and salt expelled from the body as urine.
Anticonvulsant Properties
Thiazole derivatives have also been found to possess anticonvulsant properties . They could potentially be used in the treatment of conditions characterized by convulsions or seizures.
Neuroprotective and Antitumor Activity
“N-ethyl-4-methyl-1,3-thiazol-2-amine” and similar compounds have demonstrated neuroprotective and antitumor or cytotoxic activities . This suggests potential use in the treatment of neurodegenerative diseases and various types of cancer.
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements include H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
特性
IUPAC Name |
N-ethyl-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-3-7-6-8-5(2)4-9-6/h4H,3H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZRGNJOVDRNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CS1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine](/img/structure/B3242508.png)
![2,8-dibromo-5H-cyclopenta[1,2-b:5,4-b']dipyridin-5-one](/img/structure/B3242509.png)


